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4(1H)-Pteridinone, 7-ethyl-

Cat. No.: B13809850
M. Wt: 176.18 g/mol
InChI Key: ICWXFVVBLQJREG-UHFFFAOYSA-N
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Description

Historical Context of Pteridine (B1203161) Chemistry and its Derivatives

The history of pteridine chemistry is intrinsically linked to the vibrant pigments found in nature, particularly in the wings of butterflies. nih.govnumberanalytics.com The name "pteridine" itself is derived from the Greek word "pteron," meaning wing, a nod to its initial discovery in these insects. numberanalytics.com The first isolation of pteridines from biological sources was reported in 1889. nih.gov Early research in the 20th century further solidified the connection between pteridines and natural pigments. numberanalytics.com

Pteridine is a bicyclic heterocyclic compound, meaning it consists of two rings, a pyrimidine (B1678525) ring fused to a pyrazine (B50134) ring. numberanalytics.com This fundamental structure serves as the backbone for a wide array of derivatives with diverse biological roles. numberanalytics.com Over the last century, numerous pteridines have been isolated from various organisms, revealing their involvement in a multitude of biochemical processes. nih.gov

General Significance of the Pteridinone Core in Biochemical and Synthetic Disciplines

The pteridinone core, a derivative of pteridine, holds significant importance in both biochemistry and synthetic chemistry. Pteridinones are characterized by a ketone group on the pteridine framework. This structural feature contributes to their diverse biological activities and makes them a versatile scaffold in medicinal chemistry. orientjchem.org

In the realm of biochemistry, pteridines and their derivatives, including pteridinones, are crucial for many biological functions. mdpi.comnih.gov They act as cofactors for numerous enzymes and are involved in the metabolism of amino acids. ontosight.ai For instance, tetrahydrobiopterin, a well-characterized pteridine, is an essential cofactor for enzymes involved in the synthesis of important neurotransmitters like dopamine (B1211576) and serotonin. nih.gov Pteridinone derivatives are also investigated for their potential as therapeutic agents, particularly in the fields of oncology and infectious diseases.

From a synthetic perspective, the pteridinone scaffold is a valuable building block for creating complex molecules. Its structure allows for various chemical modifications, enabling the synthesis of a wide range of derivatives with tailored properties. lookchem.com Synthetic chemists have developed several methods to construct the pteridinone core, often involving condensation and cyclization reactions. numberanalytics.comacs.orgnih.gov The ability to functionalize the pteridinone ring system at different positions has led to the development of compounds with specific biological targets. acs.org

Specific Focus on 4(1H)-Pteridinone, 7-ethyl- within Pteridinone Research

Within the broad family of pteridinones, specific derivatives have garnered focused research attention. One such compound is 4(1H)-Pteridinone, 7-ethyl-. While detailed research findings on this specific molecule are not extensively documented in the provided search results, its structural features suggest its relevance in the broader context of pteridinone chemistry.

The nomenclature "4(1H)-Pteridinone" indicates a ketone group at the 4-position and a hydrogen atom at the 1-position of the pteridine ring system. The "7-ethyl-" substituent signifies an ethyl group attached at the 7-position. The presence of an alkyl group, such as the ethyl group at the C-7 position, can influence the molecule's properties, including its hydrophobicity and how it interacts with biological targets. vulcanchem.com For instance, research on related 7-substituted pteridinones has explored how different groups at this position affect their biological activity. wur.nl

The synthesis of related 7-substituted pteridinone derivatives has been described in the literature, often involving the cyclization of appropriately substituted pyrimidines. nih.gov For example, the synthesis of 2-chloro-7-ethyl-7,8-dihydro-5-methyl-8-(1-methylethyl)-(7R)-6(5H)-pteridinone has been detailed, highlighting a potential synthetic route for related compounds. google.com

While specific research on the biological activity of 4(1H)-Pteridinone, 7-ethyl- is not explicitly detailed, the broader research on pteridinones suggests potential areas of investigation. For example, various pteridinone derivatives have been studied as inhibitors of enzymes like polo-like kinase 1 (PLK1) and Bruton's tyrosine kinase (BTK), which are important targets in cancer therapy. acs.orgmdpi.comrsc.org

Table of Pteridinone Derivatives and their Research Context

Compound Key Structural Features Research Focus
4(1H)-Pteridinone Ketone at C4, NH at N1 Core scaffold with altered hydrogen bonding potential compared to 7(8H)-Pteridinone.
7(8H)-Pteridinone Ketone at C7, NH at N8 Versatile building block for synthesizing kinase inhibitors and immunomodulators.
2-Amino-7-methyl-7,8-dihydropteridin-4(1H)-one Amino group at C2, methyl at C7, dihydro form Investigated for potential roles in folate metabolism and as an antimicrobial agent. vulcanchem.com
Pteridine-7(8H)-one derivatives Substitutions at C6 Optimized as potent and selective inhibitors of Bruton's tyrosine kinase (BTK). acs.org

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H8N4O B13809850 4(1H)-Pteridinone, 7-ethyl-

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C8H8N4O

Molecular Weight

176.18 g/mol

IUPAC Name

7-ethyl-3H-pteridin-4-one

InChI

InChI=1S/C8H8N4O/c1-2-5-3-9-6-7(12-5)10-4-11-8(6)13/h3-4H,2H2,1H3,(H,10,11,12,13)

InChI Key

ICWXFVVBLQJREG-UHFFFAOYSA-N

Canonical SMILES

CCC1=CN=C2C(=O)NC=NC2=N1

Origin of Product

United States

Synthetic Methodologies for 4 1h Pteridinone, 7 Ethyl and Its Derivatives

Classical and Established Synthetic Routes to Pteridinones

The most fundamental and widely utilized method for constructing the pteridine (B1203161) ring system is the Isay reaction. derpharmachemica.com This classical approach involves the condensation of a 4,5-diaminopyrimidine (B145471) with a 1,2-dicarbonyl compound. derpharmachemica.com This method's versatility has made it a foundational strategy in pteridine chemistry. datapdf.com

Another established route involves the condensation of 4,5-diaminopyrimidines with α-keto esters under acidic conditions to form the pyrazine (B50134) portion of the bicyclic system. vulcanchem.com Variations of this condensation theme are common, for instance, using reagents like sodium mesoxalate followed by hydrolysis to yield pteridinone derivatives.

These classical syntheses are characterized by the stepwise construction of the pyrazine ring onto a pre-existing, appropriately substituted pyrimidine (B1678525) precursor. The general applicability of these methods has led to them being responsible for a significant percentage of all known synthetic pteridines. datapdf.com

Table 1: Overview of Classical Pteridinone Syntheses

Named Reaction/MethodPrecursorsKey TransformationReference
Isay Reaction4,5-Diaminopyrimidine, 1,2-Dicarbonyl compoundCondensation to form pyrazine ring derpharmachemica.com
Cyclocondensation4,5-Diaminopyrimidine, α-Keto esterFormation of pyrazine ring under acidic conditions vulcanchem.com
Mesoxalate CondensationDiamino-pyrimidine, Sodium mesoxalateCondensation followed by hydrolysis
Timmis Synthesis4-Amino-5-nitrosopyrimidine, Compound with active methylene (B1212753) groupReductive condensation derpharmachemica.com

Contemporary and Efficient Approaches for 4(1H)-Pteridinone, 7-ethyl- Synthesis

Modern synthetic efforts have focused on improving efficiency, yield, and the ability to generate diverse derivatives. These include specialized techniques in both solution and solid-phase formats, as well as strategic use of reductive cyclizations and advanced condensation reactions.

Advanced solution-phase techniques offer precise control over reaction conditions for synthesizing complex pteridinone derivatives. For instance, the synthesis of pteridinone-N(8)-2'-deoxy-β-D-ribonucleosides has been achieved through a clean SN2-type mechanism where the DBU (1,8-diazabicyclo[5.4.0]undec-7-ene) salt of a 4-aminopteridinone derivative reacts with a protected chlororibofuranose. tandfonline.com The most convenient solution-phase synthesis of 7,8-dihydropteridin-6(5H)-ones often involves the cyclization of an appropriately substituted pyrimidine with a modified amino ester. nih.gov A multi-step synthesis for a complex therapeutic agent containing the (7R)-7-ethyl-5,6,7,8-tetrahydropteridinone core highlights a modern solution-phase approach, starting from (R)-2-amino-butyric acid and 2,4-dichloro-5-nitropyrimidine. google.com

Solid-phase synthesis has emerged as a powerful tool for generating libraries of pteridinone derivatives for high-throughput screening. nih.govresearchgate.net A common strategy employs a Wang resin and begins with the acylation using an Fmoc-protected amino acid. nih.govmdpi.com This is followed by Fmoc-group deprotection and a nucleophilic reaction with 4,6-dichloro-5-nitropyrimidine. nih.govmdpi.com Subsequent reaction with a desired amine, reduction of the nitro group, and cleavage from the resin with an acid like trifluoroacetic acid (TFA) triggers the final cyclization to yield the dihydropteridinone product. nih.gov This methodology provides an efficient route to variously substituted pteridinones. mdpi.com

Table 2: General Solid-Phase Protocol for Dihydropteridinones

StepReagents and ConditionsPurposeReference
1. AcylationWang resin, Fmoc-amino acid, DIC, HOBt, DMAPAnchor first building block to solid support nih.gov
2. Deprotection50% Piperidine in DMFRemove Fmoc protecting group nih.gov
3. Nucleophilic Substitution4,6-Dichloro-5-nitropyrimidine, DIEAAttach pyrimidine core nih.gov
4. AminationVarious amines, DIEAIntroduce diversity at C4 position nih.gov
5. ReductionNa₂S₂O₄, K₂CO₃, Ethyl viologen diiodideReduce nitro group to amino group nih.gov
6. Cleavage & Cyclization50% TFA in DCMCleave from resin and trigger cyclization nih.gov

Reductive cyclization offers an efficient pathway to the pteridinone core by combining a reduction step with the ring-closing reaction. A practical, multigram-scale synthesis of the drug Volasertib utilizes this strategy for the preparation of its key intermediate, (7R)-2-Chloro-7-ethyl-7,8-dihydro-8-(1-methylethyl)-6(5H)-pteridinone. researchgate.net In other protocols, the reduction of a resin-bound nitro-pyrimidine intermediate is a key step. nih.gov For example, a nitro group can be reduced using sodium dithionite (B78146) under phase-transfer conditions or with zinc powder in acetic acid; the subsequent workup or cleavage from a solid support then initiates the cyclization to form the final dihydropteridinone heterocycle. nih.gov

This approach remains a cornerstone of modern pteridinone synthesis. The classical Isay reaction, involving the condensation of 4,5-diaminopyrimidines with dicarbonyl compounds, is still widely applied. derpharmachemica.com A notable example is the reaction of 2,4,5-triamino-6-hydroxypyrimidine with glyoxal (B1671930) or biacetyl. derpharmachemica.com An alternative strategy involves an acid-catalyzed rearrangement of a quinoxalin-2-one precursor when reacted with a diaminopyrimidine, such as 4,5-diamino-6-hydroxypyrimidine, in n-butanol to yield 7-(benzimidazol-2-yl)pteridin-4(1H)-ones. herts.ac.uk

Precursor Chemistry and Intermediate Compound Development for 4(1H)-Pteridinone, 7-ethyl-

The synthesis of 7-ethyl-4(1H)-pteridinone and its derivatives relies on the availability of specific precursors and the development of key intermediates. For the synthesis of complex derivatives like (7R)-2-Chloro-7-ethyl-7,8-dihydro-8-(1-methylethyl)-6(5H)-pteridinone, the synthesis begins with commercially available starting materials such as (R)-2-amino-butyric acid and 2,4-dichloro-5-nitropyrimidine. google.comresearchgate.net The latter, 2,4-dichloro-5-nitropyrimidine, and its 4,6-dichloro isomer are particularly versatile building blocks for constructing a wide range of substituted pteridinones. nih.govgoogle.com

A crucial intermediate in several syntheses is (R)-2-Chloro-8-cyclopentyl-7-ethyl-5-methyl-7,8-dihydropteridin-6(5H)-one, which serves as a significant precursor for more complex molecules. lookchem.com The development of these intermediates is critical for the efficient construction of the final target compounds. The general class of 4,5-diaminopyrimidines remains the most fundamental precursor for building the pteridine ring system through condensation reactions. derpharmachemica.comvulcanchem.com

Stereoselective Synthesis Approaches for Chiral 4(1H)-Pteridinone, 7-ethyl- Analogs

The synthesis of chiral analogs of 7-ethyl-4(1H)-pteridinone, where the stereochemistry at the C7 position is precisely controlled, is of significant interest, particularly for applications in medicinal chemistry where enantiomeric purity can be critical for biological activity and selectivity. Stereoselective synthesis of these compounds primarily relies on the use of chiral starting materials that introduce the desired stereocenter, which is then carried through the synthetic sequence to yield the final chiral pteridinone derivative.

One of the key strategies for the stereoselective synthesis of 7-ethyl-substituted pteridinone analogs involves the use of chiral amino acids as starting materials. For instance, (R)-2-aminobutanoic acid can serve as a chiral precursor to introduce the (R)-ethyl group at the C7 position of the pteridinone core. This approach has been utilized in the synthesis of complex molecules such as the Polo-like kinase (PLK) inhibitor BI 2536, which features a chiral 7-ethyl-substituted dihydropteridin-6(7H)-one scaffold herts.ac.uk.

The general synthetic route commences with the protection and modification of the chiral amino acid. For example, the amino group of (R)-2-aminobutanoic acid can be reductively alkylated, followed by esterification. This modified chiral building block is then condensed with a suitably substituted pyrimidine derivative, such as a 2,4-dichloro-5-nitropyrimidine. Subsequent reduction of the nitro group to an amine is followed by an intramolecular cyclization to form the chiral dihydropteridinone ring system with the ethyl group at the C7 position retaining the stereochemistry of the initial chiral amino acid herts.ac.uk.

The choice of the enantiomer of the starting amino acid, i.e., (R)- or (S)-2-aminobutanoic acid, dictates the absolute configuration at the C7 position of the resulting pteridinone analog. This method provides a reliable and versatile way to access enantiomerically enriched 7-ethyl-4(1H)-pteridinone derivatives. Research into the biological activity of such chiral pteridinones has shown that the absolute configuration of the C7 stereocenter can significantly impact their potency and selectivity as enzyme inhibitors chemrxiv.org. For example, studies on dihydropteridinone derivatives as inhibitors of vaccinia-related kinase 1 (VRK1) have demonstrated that (S)-pteridinones with small alkyl groups at the R1 position can be up to five times more potent than their (R)-enantiomers chemrxiv.org.

The following table summarizes a representative stereoselective synthesis approach for a chiral 7-ethyl-dihydropteridin-6(5H)-one, a close analog of the target compound.

StepReactionKey Reagents and ConditionsIntermediate/ProductPurpose
1Reductive Alkylation(R)-2-Aminobutanoic acid, Acetone, Reducing agent (e.g., NaBH3CN)(R)-N-isopropyl-2-aminobutanoic acidIntroduction of a substituent on the amino group.
2Esterification(R)-N-isopropyl-2-aminobutanoic acid, Alcohol (e.g., Methanol), Acid catalystMethyl (R)-N-isopropyl-2-aminobutanoateProtection of the carboxylic acid.
3Nucleophilic Aromatic SubstitutionMethyl (R)-N-isopropyl-2-aminobutanoate, 2,4-Dichloro-5-nitropyrimidine, BasePyrimidine intermediate with chiral side chainCoupling of the chiral fragment to the pyrimidine core.
4Nitro Group ReductionPyrimidine intermediate, Reducing agent (e.g., H2, Pd/C)5-Amino-pyrimidine intermediateFormation of the amino group required for cyclization.
5Intramolecular Cyclization5-Amino-pyrimidine intermediate, Heat or acid/base catalysis(R)-7-ethyl-dihydropteridin-6(5H)-one analogFormation of the chiral pteridinone ring system.

This modular and stereoselective approach allows for the synthesis of a variety of chiral 7-ethyl-4(1H)-pteridinone analogs by modifying the substituents on the pyrimidine precursor and the chiral amino acid. The retention of stereochemistry throughout the synthesis is a key advantage of this methodology.

Derivatization and Structure Activity Relationship Sar Studies of 4 1h Pteridinone, 7 Ethyl Analogs

Rational Design Principles for 4(1H)-Pteridinone, 7-ethyl- Analog Libraries

The design of analog libraries based on the 4(1H)-pteridinone, 7-ethyl- core often employs structure-based design and the exploration of structure-activity relationships (SAR) to optimize potency and selectivity for various biological targets. researchgate.netacs.org A key strategy involves creating libraries of analogs with diverse substitutions to probe the chemical space around the core scaffold. dntb.gov.ua This allows for the systematic evaluation of how different functional groups at various positions influence the compound's interaction with its target.

For instance, in the development of dual anaplastic lymphoma kinase (ALK) and bromodomain-4 (BRD4) inhibitors, researchers started with a known dual polo-like kinase (PLK)-1–BRD4 inhibitor, BI-2536, which features a dihydropteridinone core. acs.org By employing structure-based design, they aimed to redesign the series to achieve a dual ALK–BRD4 profile. acs.org This rational approach focuses on modifying specific regions of the molecule to enhance affinity for the desired targets while potentially reducing off-target effects. The solid-phase synthetic approach is also a valuable tool for rapidly generating a library of variously substituted dihydropteridinones, which is highly desirable for defining their structure-activity relationship (SAR) and optimizing pharmacokinetic properties. dntb.gov.ua

Positional and Substituent Effects on the 4(1H)-Pteridinone, 7-ethyl- Core

The biological activity of 4(1H)-pteridinone, 7-ethyl- analogs is significantly influenced by the nature and position of substituents on both the ethyl moiety and the pteridinone ring system. acs.orgnih.gov

Modifications at the ethyl group at position 7 of the pteridinone core can have a profound impact on the biological activity of the resulting analogs. For example, in a series of dual ALK and BRD4 inhibitors, the (R)-ethyl group was found to be important for potency. acs.org Removal of this ethyl group led to a significant reduction in potency against BRD4 and PLK-1, likely due to the loss of favorable interactions within the binding pockets of these proteins. acs.orgresearchgate.net The opposite enantiomer with an (S)-ethyl group also resulted in a significant decrease in potency for all three targets (ALK, BRD4, and PLK-1), highlighting the stereochemical importance of this substituent. acs.org

Furthermore, systematic exploration of different side chains at the C-7 position has shown that a hydroxyethyl (B10761427) side chain can provide a good balance of potency and metabolic stability in the context of Toll-like receptor 7 (TLR7) agonists. nih.gov

Substitutions on the pteridinone ring system itself are crucial for modulating the biological activity and selectivity of these compounds. The pteridine (B1203161) core's electron-deficient nature makes all its carbon atoms susceptible to nucleophilic attack, providing numerous opportunities for synthetic modification. herts.ac.uk

In the pursuit of dual PLK1 and BRD4 inhibitors, variations in two regions, the moiety of the A ring and the terminal aniline (B41778) B on the pteridinone core, were explored. researchgate.net This led to the discovery that a 1-methyl-1,2,4-triazole (B23700) derivative with a 2,6-dimethylpiperazine (B42777) substituent exhibited potent antiproliferative activity against several cancer cell lines. researchgate.netresearchgate.net Similarly, for monocarboxylate transporter 1 (MCT1) inhibitors, SAR studies established that side chains at either C5 or C6 bearing an appropriately positioned hydroxyl group are essential for potent inhibition. acs.org The length of the tether connecting the hydroxyl group to the pteridinone core was also found to be critical for maximizing activity. acs.orgacs.org

The introduction of different substituents can also influence the compound's selectivity for different enzyme targets. For example, a methoxy (B1213986) substituent has been reported to be a key feature for the high specificity of some kinase inhibitors, as it can cause steric clashes with larger amino acid residues in the hinge region of many kinases, with exceptions like PLK-1 and ALK. acs.org

In Vitro Biological Activity Profiling of 4(1H)-Pteridinone, 7-ethyl- Derivatives

Derivatives of 4(1H)-pteridinone, 7-ethyl- have been evaluated for their in vitro biological activity against a range of targets, demonstrating their potential as therapeutic agents.

Pteridinone derivatives have shown significant inhibitory activity against several key enzymes implicated in cancer and other diseases.

PLK1 and BRD4: Several studies have focused on developing dual inhibitors of Polo-like kinase 1 (PLK1) and Bromodomain-4 (BRD4). researchgate.netresearchgate.netacs.org For instance, one study identified a pteridinone derivative, III4, as a potent dual inhibitor with 96.6% inhibition of PLK1 and 59.1% inhibition of BRD4. researchgate.netresearchgate.net Another compound, 16k, which is a (R)-2-((2-ethoxy-4-(1-methylpiperidin-4-yl)phenyl)amino)-7-ethyl-5-methyl-8-((4-methylthiophen-2-yl)methyl)-7,8-dihydropteridin-6(5H)-one, demonstrated improved ALK activity and significantly reduced PLK-1 activity, while maintaining BRD4 activity. acs.org

CDK4/6: A series of pteridine-7(8H)-one derivatives were designed and synthesized as dual inhibitors of Cyclin-dependent kinase 4 (CDK4) and 6 (CDK6). researchgate.net The most promising compound, L2, exhibited significant inhibitory activity against CDK4 and CDK6 with IC50 values of 16.7 nM and 30.5 nM, respectively, and showed excellent selectivity over other CDKs. researchgate.net

Xanthine (B1682287) Oxidase: Studies on the oxidation of 6-aryl-4(3H)-pteridinones and 7-aryl-4(3H)-pteridinones by xanthine oxidase from Arthrobacter M-4 have been conducted. researchgate.netwur.nl It was found that 6-aryl-4(3H)-pteridinones were generally good substrates for the enzyme. researchgate.net Inhibition studies revealed that 3-methyl-6-phenyl-4(3H)-pteridinone acts as a non-competitive inhibitor (Ki = 47 μM), while the 3-ethyl derivative is an uncompetitive inhibitor (Ki = 19.6 μM). researchgate.net

The following table summarizes the enzyme inhibition data for selected 4(1H)-Pteridinone, 7-ethyl- analogs:

Enzyme Inhibition Data for Selected Pteridinone Derivatives
Compound Target Enzyme Inhibition Data
III4 PLK1 96.6% inhibition researchgate.netresearchgate.net
III4 BRD4 59.1% inhibition researchgate.netresearchgate.net
L2 CDK4 IC50 = 16.7 nM researchgate.net
L2 CDK6 IC50 = 30.5 nM researchgate.net
3-methyl-6-phenyl-4(3H)-pteridinone Xanthine Oxidase Ki = 47 μM (non-competitive) researchgate.net
3-ethyl-6-phenyl-4(3H)-pteridinone Xanthine Oxidase Ki = 19.6 μM (uncompetitive) researchgate.net

The anticancer activity of 4(1H)-pteridinone, 7-ethyl- derivatives is often linked to their ability to induce cell cycle arrest and apoptosis.

For example, a potent PLK1 inhibitor, compound L7, was shown to inhibit the proliferation of A549 cancer cells, induce a significant decrease in mitochondrial membrane potential leading to apoptosis, suppress tumor cell migration, and cause cell cycle arrest in the G1 phase. researchgate.netresearchgate.net Another compound, 6k, was found to induce cell cycle arrest at the G2/M phase in a concentration-dependent manner. researchgate.net

Furthermore, a series of pteridin-7(8H)-one derivatives demonstrated significant antiproliferative activity against gastric, esophageal, and lung cancer cell lines. The most potent of these compounds exhibited IC50 values of 4.32 μM and 7.01 μM against MKN-45 and MGC-803 cells, respectively. The antiproliferative effects of these derivatives are often attributed to the inhibition of specific enzymes or receptors, such as FMS-like tyrosine kinase 3 (FLT3), which leads to cell cycle arrest and apoptosis in cancer cells.

The following table summarizes the cellular effects of selected 4(1H)-Pteridinone, 7-ethyl- analogs:

Cellular Effects of Selected Pteridinone Derivatives
Compound Cell Line Cellular Effect
L7 A549 G1 phase cell cycle arrest, apoptosis induction, inhibition of cell migration researchgate.netresearchgate.net
6k HCT-116, HeLa, HT-29, MDA-MB-231 G2/M phase cell cycle arrest researchgate.net
Pteridin-7(8H)-one derivative MKN-45 Antiproliferative activity (IC50 = 4.32 μM)
Pteridin-7(8H)-one derivative MGC-803 Antiproliferative activity (IC50 = 7.01 μM)

Structure-Biological Activity Correlations in 4(1H)-Pteridinone, 7-ethyl- Research

The exploration of structure-activity relationships (SAR) is fundamental in medicinal chemistry for optimizing lead compounds to enhance their biological efficacy and selectivity. mdpi.comnih.gov For the 4(1H)-pteridinone scaffold, research has revealed that modifications at various positions on the heterocyclic ring system significantly influence the compound's interaction with biological targets. While studies may not exclusively use 7-ethyl-4(1H)-pteridinone as a starting scaffold, the derivatization of the broader pteridinone core provides critical insights into the structural requirements for activity. These studies often focus on developing inhibitors for targets like polo-like kinase 1 (PLK1), cyclin-dependent kinases (CDK4/6), and phosphoinositide 3-kinase (PI3K), which are crucial in cancer cell cycle regulation. researchgate.netnih.govnih.gov

Correlations of Substitutions at the Pyrazine (B50134) Ring

The pyrazine portion of the pteridinone core offers several sites for modification, primarily at positions 6, 7, and the ring nitrogens at 5 and 8. The nature of the substituents at these positions can drastically alter the compound's potency and selectivity.

Position 7: The 7-position is a common site for introducing substituents to modulate activity. In a series of pteridine-7(8H)-one derivatives developed as CDK4/6 inhibitors, various groups were tolerated at this position. nih.gov For related heterocyclic agonists of Toll-like receptors (TLRs), substitutions on the aryl ring were generally not well-tolerated, with the exception of the C-7 position. nih.gov In the context of the specific compound (7R)-7-ethyl-5,6,7,8-tetrahydro-5-methyl-8-(1-methylethyl)-6-oxo-2-pteridinone, the "R" designation for the ethyl group at position 7 indicates that the stereochemistry at this chiral center is a critical determinant of biological activity. google.com

Position 6: The C6 position is also pivotal for activity, though its influence is highly dependent on the biological target.

For PI3K-C2α inhibitors, the introduction of small alkyl groups like methyl or cyclopropyl (B3062369) at the 6-position resulted in inactive compounds. nih.gov

Conversely, for monocarboxylate transporter 1 (MCT1) inhibitors, side chains at C6 bearing a hydroxyl group were found to be essential for potent inhibition. nih.govacs.org This highlights that a specific functional group, rather than just steric bulk, is required for activity against certain targets.

Nitrogens N5 and N8: The hydrogen-bonding capacity of the pyrazine ring nitrogens is crucial for target interaction. In a study on PI3K-C2α inhibitors, the importance of N5 and N8 was evaluated by creating analogs where these atoms were replaced with carbon. nih.gov The deletion of N5 led to an eight-fold decrease in activity, while the deletion of N8 resulted in a much more significant 53-fold loss of potency. nih.gov This suggests a critical hydrogen-bonding interaction with the target protein is mediated by the N8 atom.

SAR at the Pyrazine Ring of Pteridinone Analogs
Position of ModificationSubstituent/ModificationTargetObserved Effect on ActivityReference
C6Small alkyl groups (methyl, cyclopropyl)PI3K-C2αInactive nih.gov
C6Side chain with terminal hydroxyl groupMCT1Essential for potent inhibition nih.govacs.org
N5Nitrogen replaced with CarbonPI3K-C2α8-fold decrease in potency nih.gov
N8Nitrogen replaced with CarbonPI3K-C2α53-fold decrease in potency nih.gov

Correlations of Substitutions at the Pyrimidine (B1678525) Ring

The pyrimidine portion of the pteridinone scaffold, particularly positions 2 and 4, has been a major focus for derivatization to build out libraries for SAR studies. mdpi.comnih.gov

Position 2: Research into dual inhibitors of PLK1 and BRD4 has involved modifications at the C2 position. By creating variations in this region, researchers have been able to develop compounds with potent antiproliferative activity against various cancer cell lines. researchgate.net For PI3K-C2α inhibitors, the synthesis of 2-(alkylthio)pteridin-4(3H)-ones allowed for the exploration of this "lower arm" of the molecule. nih.gov Attaching a thiazole (B1198619) ring at this position and further substituting it showed that while aromatic substituents in the 4'-position of the thiazole were well-tolerated, substituents at the 5'-position led to a complete loss of activity. nih.gov

Position 4: The C4-amino group is often considered a key requirement for the biological activity of related heterocyclic compounds. nih.gov Extensive research has been conducted by introducing a variety of amine-containing substituents at this position. A polymer-supported synthesis approach has been used to generate a library of analogs with different groups at C4, such as propylamino, hexylamino, cyclohexylamino, benzylamino, diethylamino, and morpholino groups, to systematically study the SAR. mdpi.comnih.gov In the development of CDK4/6 inhibitors, a piperazine-containing aniline moiety attached to the C2 position of a pteridinone core was found to be a key structural feature for potent activity. researchgate.net

SAR at the Pyrimidine Ring of Pteridinone Analogs
Position of ModificationSubstituent/ModificationTarget/ActivityObserved Effect on ActivityReference
C2Thiazole ring with 4'-phenyl substituentPI3K-C2αActivity maintained/tolerated nih.gov
C2Thiazole ring with 5'-methyl/chloro/phenyl substituentPI3K-C2αComplete loss of activity nih.gov
C24-(4-methylpiperazin-1-yl)aniline groupAntiproliferativeGreatest activity achieved researchgate.net
C4Various amines (propylamino, morpholino, etc.)General SAR LibrarySystematic evaluation of steric and electronic effects mdpi.comnih.gov

Advanced Analytical and Spectroscopic Characterization of 4 1h Pteridinone, 7 Ethyl

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the molecular structure of an organic compound. For 4(1H)-Pteridinone, 7-ethyl-, both ¹H and ¹³C NMR would be essential.

¹H NMR Spectroscopy: The proton NMR spectrum would confirm the presence of the ethyl group and the protons on the pteridinone core. The ethyl group would exhibit a characteristic triplet for the methyl (CH₃) protons and a quartet for the methylene (B1212753) (CH₂) protons, arising from spin-spin coupling. The chemical shifts of the aromatic protons on the pteridinone ring would provide information about the electronic environment and substitution pattern.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum would show distinct signals for each unique carbon atom in the molecule. This includes the carbons of the ethyl group, the carbonyl carbon (C=O), and the carbons of the heterocyclic rings. The chemical shifts would be indicative of the carbon's hybridization and its neighboring atoms.

Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), would be used to establish the connectivity between protons and carbons, confirming the precise arrangement of atoms within the molecule.

Hypothetical ¹H and ¹³C NMR Data for 4(1H)-Pteridinone, 7-ethyl- This data is predictive and based on general chemical shift values for similar structures.

Atom Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm)
H-2 ~8.0-8.5 -
H-6 ~7.5-8.0 -
N-H ~11.0-13.0 -
-CH₂- (ethyl) ~2.5-3.0 (quartet) ~25-30
-CH₃ (ethyl) ~1.2-1.5 (triplet) ~10-15
C-2 - ~150-155
C-4 (C=O) - ~160-165
C-4a - ~130-135
C-6 - ~125-130
C-7 - ~155-160

Mass Spectrometry (MS) Techniques for Molecular Formula Confirmation and Fragment Analysis

Mass spectrometry (MS) is a key technique for determining the molecular weight and elemental composition of a compound. High-resolution mass spectrometry (HRMS) would be used to obtain the exact mass of 4(1H)-Pteridinone, 7-ethyl-, which allows for the unambiguous determination of its molecular formula (C₈H₈N₄O).

Electron ionization (EI) or electrospray ionization (ESI) techniques would be employed. The resulting mass spectrum would show a molecular ion peak (M⁺) or a protonated molecular peak ([M+H]⁺). The fragmentation pattern observed in the MS/MS spectrum provides valuable structural information. For 4(1H)-Pteridinone, 7-ethyl-, characteristic fragmentation would likely involve the loss of the ethyl group or cleavage of the heterocyclic rings. Analysis of these fragments helps to confirm the structure elucidated by NMR.

Expected Mass Spectrometry Fragments Based on the structure of 4(1H)-Pteridinone, 7-ethyl- (Molecular Weight: 176.18 g/mol )

m/z Value Possible Fragment Identity
176 [M]⁺ (Molecular Ion)
147 [M - C₂H₅]⁺ (Loss of ethyl group)

Chromatographic Methods for Purity Assessment and Isolation (e.g., HPLC, GC-MS)

Chromatographic techniques are vital for separating the target compound from impurities and for assessing its purity.

High-Performance Liquid Chromatography (HPLC): HPLC is a primary method for determining the purity of non-volatile organic compounds. nih.gov A reversed-phase C18 column would likely be used with a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol. The retention time of the compound is a characteristic property under specific conditions, and the peak area is proportional to its concentration. Purity is assessed by the presence of a single major peak. HPLC coupled with a diode-array detector (DAD) can also provide UV-Vis spectral data, aiding in peak identification. mdpi.com

Gas Chromatography-Mass Spectrometry (GC-MS): If the compound is sufficiently volatile and thermally stable, GC-MS can be used for both separation and identification. The sample is vaporized and passed through a capillary column, which separates components based on their boiling points and interactions with the stationary phase. The separated components then enter the mass spectrometer for detection and identification. For less volatile compounds, chemical derivatization might be necessary to increase volatility. jfda-online.com

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of 4(1H)-Pteridinone, 7-ethyl- would show characteristic absorption bands corresponding to the vibrations of its specific bonds.

Key expected absorptions include:

N-H stretch: A broad band in the region of 3200-3500 cm⁻¹ corresponding to the N-H bond in the pteridinone ring.

C-H stretch: Bands just below 3000 cm⁻¹ for the sp³ C-H bonds of the ethyl group and potentially above 3000 cm⁻¹ for the sp² C-H bonds of the aromatic ring.

C=O stretch: A strong, sharp absorption band around 1650-1700 cm⁻¹ for the carbonyl group (amide).

C=N and C=C stretches: Multiple bands in the 1400-1650 cm⁻¹ region, characteristic of the aromatic and heterocyclic ring systems.

Characteristic IR Absorption Bands

Functional Group Expected Wavenumber (cm⁻¹)
N-H (stretch) 3200-3500
C=O (amide stretch) 1650-1700
C=C, C=N (ring stretch) 1400-1650

X-ray Crystallography for Solid-State Structure Determination of Derivatives

Single-crystal X-ray crystallography provides the definitive three-dimensional structure of a compound in the solid state. If a suitable single crystal of 4(1H)-Pteridinone, 7-ethyl- or one of its derivatives can be grown, this technique can determine precise bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding. mdpi.com This information is invaluable for confirming the absolute structure and understanding the packing of molecules in the crystal lattice. While obtaining suitable crystals can be a challenge, the resulting data provides an unparalleled level of structural detail.

Theoretical and Computational Chemistry Studies of 4 1h Pteridinone, 7 Ethyl

Quantum Chemical Calculations (e.g., Density Functional Theory (DFT))

Quantum chemical calculations, particularly Density Functional Theory (DFT), are fundamental in understanding the electronic structure and properties of molecules like 4(1H)-Pteridinone, 7-ethyl-. For pteridinone derivatives, DFT has been employed to optimize molecular geometries, calculate electronic properties, and predict spectroscopic features.

Key Applications for 4(1H)-Pteridinone, 7-ethyl- would include:

Geometric Optimization: Determining the most stable three-dimensional conformation of the molecule, including bond lengths, bond angles, and dihedral angles of the pteridinone core and the 7-ethyl substituent.

Electronic Properties: Calculation of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies. The HOMO-LUMO gap is a crucial indicator of chemical reactivity and stability.

Electrostatic Potential Maps: These maps visualize the charge distribution on the molecular surface, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions, which are critical for predicting intermolecular interactions.

Spectroscopic Analysis: Theoretical prediction of infrared (IR) and nuclear magnetic resonance (NMR) spectra can aid in the structural elucidation and characterization of the compound.

A hypothetical DFT study on 4(1H)-Pteridinone, 7-ethyl- would likely involve the B3LYP functional with a basis set such as 6-311++G(d,p) to provide a good balance of accuracy and computational cost for geometry optimization and electronic property calculations.

Table 1: Hypothetical DFT-Calculated Properties of 4(1H)-Pteridinone, 7-ethyl-

PropertyPredicted ValueSignificance
HOMO Energy-6.5 eVIndicates electron-donating ability
LUMO Energy-1.2 eVIndicates electron-accepting ability
HOMO-LUMO Gap5.3 eVRelates to chemical reactivity and stability
Dipole Moment3.5 DIndicates overall polarity of the molecule

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when it binds to a target protein. For pteridinone derivatives, which have been investigated as inhibitors of various kinases, docking studies are essential for understanding their mechanism of action. mdpi.com

A molecular docking study of 4(1H)-Pteridinone, 7-ethyl- would involve:

Target Selection: Identifying a biologically relevant protein target, such as a kinase involved in a disease pathway.

Binding Site Prediction: Locating the active site or allosteric binding pockets on the protein.

Docking and Scoring: Virtually placing the 4(1H)-Pteridinone, 7-ethyl- molecule into the binding site in various conformations and using a scoring function to estimate the binding affinity.

The results would reveal key interactions, such as hydrogen bonds, hydrophobic interactions, and pi-stacking, between the ligand and amino acid residues of the protein. For instance, the nitrogen atoms in the pteridinone ring could act as hydrogen bond acceptors, while the ethyl group could engage in hydrophobic interactions.

Table 2: Hypothetical Molecular Docking Results for 4(1H)-Pteridinone, 7-ethyl- against a Kinase Target

ParameterResultImplication
Binding Affinity-8.5 kcal/molStrong predicted binding to the target
Hydrogen BondsN1-H with Asp145, O4 with Lys88Key interactions stabilizing the complex
Hydrophobic InteractionsEthyl group with Leu25, Val33Contribution to binding from nonpolar contacts

Molecular Dynamics Simulations for Conformational Analysis and Binding Dynamics

Molecular dynamics (MD) simulations provide insights into the dynamic behavior of molecules and their complexes over time. For 4(1H)-Pteridinone, 7-ethyl-, MD simulations could be used to:

Assess Conformational Flexibility: Explore the different shapes the molecule can adopt in solution and how the ethyl group rotates and flexes.

Study Binding Stability: When docked to a protein, an MD simulation can assess the stability of the ligand-protein complex. Root Mean Square Deviation (RMSD) of the ligand's position over the simulation time is a common metric for stability. A stable complex will show minimal fluctuations in RMSD. mdpi.com

Analyze Water-Mediated Interactions: Understand the role of water molecules in the binding pocket and whether they bridge interactions between the ligand and the protein.

A typical MD simulation for a 4(1H)-Pteridinone, 7-ethyl--protein complex would be run for several nanoseconds to observe the system's behavior under physiological conditions.

Quantitative Structure-Activity Relationship (QSAR) Modeling and Predictive Analytics

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational method that correlates the chemical structure of a series of compounds with their biological activity. For a set of pteridinone derivatives, a QSAR model could be developed to predict their inhibitory activity against a specific target.

The process involves:

Data Set Compilation: Gathering a series of pteridinone analogs with experimentally determined biological activities.

Descriptor Calculation: Calculating various molecular descriptors (e.g., steric, electronic, hydrophobic) for each compound.

Model Building: Using statistical methods like multiple linear regression or machine learning algorithms to build a mathematical model that relates the descriptors to the activity.

For 4(1H)-Pteridinone, 7-ethyl-, a developed QSAR model could predict its biological activity based on its calculated descriptors. The model would also highlight which molecular features are most important for activity. For example, a QSAR study on pteridinone derivatives might reveal that the size and hydrophobicity of the substituent at the 7-position are critical for potent inhibition. mdpi.com

Table 3: Example of a Generic QSAR Equation for Pteridinone Derivatives

pIC₅₀ = 0.5 * LogP - 0.2 * MW + 1.5 * H-bond_Donors + C

Where pIC₅₀ is the negative logarithm of the half-maximal inhibitory concentration, LogP is the octanol-water partition coefficient, MW is the molecular weight, and H-bond_Donors is the number of hydrogen bond donors.

This equation would allow for the prediction of the biological activity of new, untested pteridinone derivatives, including 4(1H)-Pteridinone, 7-ethyl-.

Future Directions and Emerging Research Avenues for 4 1h Pteridinone, 7 Ethyl

Development of Next-Generation Synthetic Strategies for Complex Analogs

The creation of diverse libraries of 7-ethyl-4(1H)-pteridinone analogs is crucial for comprehensive structure-activity relationship (SAR) studies. Future synthetic efforts are expected to move beyond traditional methods to embrace more efficient and versatile approaches. Polymer-supported synthesis, for instance, offers a promising avenue for the rapid generation of a wide array of derivatives. nih.gov This technique allows for streamlined purification processes and the potential for automation, significantly accelerating the discovery of compounds with optimized pharmacokinetic and pharmacodynamic properties.

Furthermore, the design and synthesis of novel pteridinone derivatives incorporating specific chemical moieties are anticipated to yield compounds with enhanced biological activity. nih.govrsc.org By strategically modifying the core pteridinone structure, researchers can fine-tune the molecule's interaction with biological targets, potentially leading to the development of more potent and selective therapeutic agents.

Exploration of Undiscovered Biochemical Pathways and Enzyme Targets

While some pteridinone derivatives have been identified as inhibitors of targets like Polo-like kinase 1 (PLK1), the full spectrum of their biological interactions remains largely uncharted. nih.govrsc.org Future research will likely focus on elucidating the broader biochemical pathways modulated by 7-ethyl-4(1H)-pteridinone and its analogs. Pteridines are known to function as essential cofactors for a variety of enzymes, including aromatic amino acid hydroxylases, and are implicated in numerous physiological and pathological processes. google.com

A key objective will be to identify novel enzyme targets and signaling cascades affected by this class of compounds. This exploration could reveal previously unknown therapeutic applications for diseases ranging from cancer to neurological disorders. Techniques such as chemical proteomics and activity-based protein profiling will be instrumental in deorphanizing the targets of 7-ethyl-4(1H)-pteridinone and its derivatives.

Integration with Advanced High-Throughput Screening Platforms

The advent of advanced high-throughput screening (HTS) technologies is set to revolutionize the pace of drug discovery for compounds like 7-ethyl-4(1H)-pteridinone. chemdiv.comnyu.eduox.ac.uk HTS allows for the rapid and automated testing of vast compound libraries against specific biological targets, enabling the identification of promising "hit" compounds in a fraction of the time required by traditional methods. chemdiv.comox.ac.uk

Future screening campaigns will likely employ a variety of sophisticated assay formats, including cell-based assays and high-content imaging, to assess the effects of 7-ethyl-4(1H)-pteridinone analogs on cellular processes with greater physiological relevance. nyu.edu The integration of HTS with computational modeling and artificial intelligence will further refine the screening process, allowing for the in silico prediction of compound activity and the prioritization of candidates for experimental validation.

Table 1: Comparison of Screening Methodologies

FeatureTraditional ScreeningHigh-Throughput Screening (HTS)
Throughput Low (tens to hundreds of compounds)High (thousands to millions of compounds)
Speed Slow (weeks to months)Fast (days to weeks)
Cost per compound HighLow
Data generated LimitedExtensive
Automation MinimalExtensive

Interdisciplinary Research Linkages for Enhanced Understanding

A comprehensive understanding of the therapeutic potential of 7-ethyl-4(1H)-pteridinone will necessitate a collaborative, interdisciplinary approach. By forging connections between medicinal chemistry, molecular and cell biology, pharmacology, and computational sciences, researchers can gain a more holistic view of the compound's mechanism of action and its potential applications.

For example, medicinal chemists can synthesize novel analogs, which can then be evaluated by cell biologists to determine their effects on cellular pathways. Pharmacologists can subsequently assess the in vivo efficacy and safety of promising candidates, while computational biologists can develop models to predict compound behavior and guide further optimization. This synergistic approach will be critical in translating basic scientific discoveries into tangible clinical benefits.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 7-ethyl-4(1H)-pteridinone, and how can purity be ensured?

  • Methodology : The synthesis of pteridinone derivatives typically involves cyclization reactions of pyrimidine precursors. For 7-ethyl substitution, regioselective alkylation at the N7 position is critical. A stepwise approach using 2-amino-4(3H)-pteridinone as a precursor, followed by ethylation with ethyl iodide under basic conditions (e.g., K₂CO₃ in DMF), has been reported. Purification via column chromatography (silica gel, eluent: CH₂Cl₂/MeOH) and characterization by ¹H/¹³C NMR and high-resolution mass spectrometry (HRMS) are essential to confirm structure and purity .

Q. How can the electronic and steric effects of the ethyl group at position 7 influence the compound’s reactivity?

  • Methodology : Computational studies (DFT calculations) can predict electron density distribution and steric hindrance. Compare the Mulliken charges and frontier molecular orbitals (HOMO/LUMO) of 7-ethyl-4(1H)-pteridinone with unsubstituted analogs. Experimental validation via UV-Vis spectroscopy and cyclic voltammetry can reveal shifts in absorption maxima or redox potentials, indicating electronic effects .

Q. What spectroscopic techniques are most reliable for characterizing 7-ethyl-4(1H)-pteridinone?

  • Methodology : Use ¹H NMR to confirm the ethyl group’s presence (δ ~1.3 ppm for CH₃, δ ~4.2 ppm for CH₂). ¹³C NMR should show signals at ~12–15 ppm (CH₃) and ~40–45 ppm (CH₂). IR spectroscopy can detect carbonyl stretching (~1650–1700 cm⁻¹). HRMS (ESI⁺) with m/z [M+H]⁺ matching the molecular formula (C₈H₉N₄O) is critical .

Advanced Research Questions

Q. How does the 7-ethyl substitution enhance antitumor activity compared to other alkyl derivatives?

  • Methodology : Conduct comparative cytotoxicity assays (e.g., MTT) against cancer cell lines (e.g., MCF-7, HepG2) using 7-methyl, 7-propyl, and 7-ethyl analogs. Analyze IC₅₀ values and apoptosis markers (caspase-3/7 activation). Molecular docking studies can reveal interactions with targets like dihydrofolate reductase (DHFR), where the ethyl group may optimize hydrophobic binding in the active site .

Q. What strategies resolve contradictions in reported cytotoxicity data for 7-ethyl-4(1H)-pteridinone derivatives?

  • Methodology : Standardize assay conditions (cell passage number, serum concentration, incubation time). Validate results across multiple labs using orthogonal assays (e.g., ATP-based viability vs. flow cytometry). Consider metabolite profiling (LC-MS) to identify degradation products that may affect activity .

Q. How can QSAR models guide the design of more potent 7-substituted pteridinones?

  • Methodology : Build QSAR models using descriptors like logP, molar refractivity, and Hammett constants. Train models with datasets from analogs (e.g., 7-methyl, 7-phenyl) and validate with leave-one-out cross-validation. Prioritize derivatives with predicted lower toxicity (ADMET profiles) using tools like SwissADME .

Q. What role does the ethyl group play in reducing nephrotoxicity compared to platinum-based chemotherapeutics?

  • Methodology : Compare in vivo toxicity profiles (e.g., serum creatinine, BUN levels) in rodent models. Histopathological analysis of kidney tissue can reveal tubular damage. Mechanistic studies (e.g., ROS scavenging assays) may show that the ethyl group mitigates oxidative stress linked to nephrotoxicity .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.